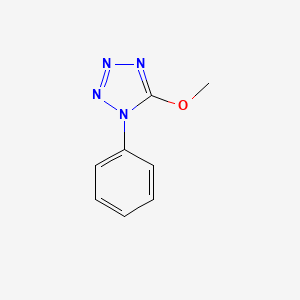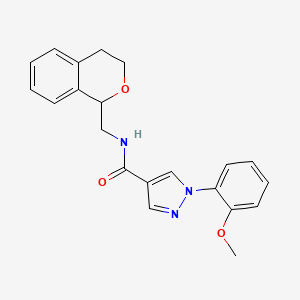
dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-cyclopentyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as nifedipine, is a calcium channel blocker that is widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. Nifedipine is a potent vasodilator that works by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to relaxation of the blood vessels and a decrease in blood pressure.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor and Antioxidant Agents
Dimethyl acetylenedicarboxylate reacts with thienopyrimidines derivatives to form compounds that have shown significant inhibition of Hep-G2 cell growth, indicating potential antitumor and antioxidant properties. These reactions proceed via cyclization and thio-addition processes, highlighting the utility of these compounds in the development of novel therapeutic agents (Aly et al., 2010).
Formation of Highly Substituted Benzene and Cyclopentenedione Derivatives
The reaction between dimethyl acetylenedicarboxylate and cyclobutene-1,2-diones, mediated by pyridine, facilitates the selective synthesis of hexasubstituted benzene derivatives or cyclopentenedione derivatives. This process demonstrates the versatility of these compounds in synthesizing complex organic molecules with potential applications in materials science and synthetic chemistry (Nair et al., 2005).
Novel Strategies in Heterocyclic Chemistry
The engagement of pyridine-DMAD zwitterions in reactions with various substrates has opened new avenues in the synthesis of densely substituted heterocyclic compounds. These methodologies offer novel strategies for constructing complex molecular architectures, which are crucial in the development of new drugs and materials (Yang et al., 2012).
Eigenschaften
IUPAC Name |
dimethyl 1-cyclopentyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-17(20)13-10-19(12-6-3-4-7-12)11-14(18(21)23-2)16(13)15-8-5-9-24-15/h5,8-12,16H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUBLMJEVIJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)
![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)
![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)
![N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5572445.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5572447.png)